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Compound of Interest

2-(3-(4-
Compound Name:
Bromophenoxy)propyl)pyridine

Cat. No.: B8075916

Get Quote

Advanced Synthesis, Properties, and Medicinal
Chemistry Applications
Executive Summary & Critical Identification

Status: High-Value Chemical Intermediate Primary Application: Pharmacophore Linker (GPCR

\

Ligands, Kinase Inhibitors)

Critical Discrepancy Notice

A distinct conflict exists between the chemical name and the CAS number provided in standard
databases. Researchers must verify the specific structure required for their application.
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Feature Compound A (CAS Match) Compound B (Name Match)
Not Assigned / Custom
CAS Number 92545-83-0 ,
Synthesis
. . 2-(3-(4-
Chemical Name 2-(3-Bromophenoxy)pyridine o
Bromophenoxy)propyl)pyridine
o ] Pyridine-(CHz2)3-O-Phenyl
Structure Pyridine-O-Phenyl (Ether Link) )
(Propyl Ether Link)
Substitution Bromine at meta (3) position Bromine at para (4) position
] Catalysis Ligands, SNAr Flexible Linker for GPCR
Primary Use _
Scaffolds Antagonists

Editorial Decision: This guide details both entities to ensure experimental success. Section 2
focuses on the CAS-linked compound (92545-83-0), while Section 3 details the synthesis of the
propyl-linker variant requested by name.

CAS 92545-83-0: 2-(3-Bromophenoxy)pyridine[1][2]
[3][4]

Physicochemical Properties

The following data corresponds strictly to the structure 1-Bromo-3-[(pyridin-2-yl)oxy]benzene.
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Property Value Sourcel/Condition
Molecular Formula C11HsBrNO -

Molecular Weight 250.09 g/mol --

Appearance Clear to pale yellow oil Standard State
Boiling Point 319.0£ 20.0 °C Predicted (760 Torr)
Density 1.48 £ 0.1 g/cm3 Predicted

LogP (Octanol/Water) 3.04 Predicted

pKa 2.54 Basic N (Predicted)
Solubility DMSO, Methanol, DCM Insoluble in water

Synthesis Protocol (CAS 92545-83-0)

This compound is synthesized via a Nucleophilic Aromatic Substitution (S_NAr) or Ullmann-
type coupling.

Method A: S_NAr Reaction (Preferred)

e Reagents: 2-Chloropyridine (1.0 eq), 3-Bromophenol (1.1 eq), K2COs (2.0 eq).
e Solvent: DMF or DMSO (Anhydrous).

» Conditions: 100-120°C, 12-18 hours.

Mechanism & Workflow: The reaction proceeds via the addition-elimination mechanism. The
electron-withdrawing nitrogen of the pyridine ring activates the 2-position for nucleophilic attack
by the phenoxide anion.

2-Chloropyridine Deprotonation . [ K2co3/DMF Nucleophilic Attack _ [ Meisenheimer oAbnabintetate) o) M OI SN | 2-(3-Bromophenoxy)pyridine
+ 3-Bromophenol = 110°C "1 complex = (CAS 92545-83-0)

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b8075916/docs?utm_src=pdf-body-img#technical-guide-2-3-4-bromophenoxy-propyl-pyridine-cas-92545-83-0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8075916?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Figure 1: S_NAr synthesis pathway for CAS 92545-83-0.

Target Compound: 2-(3-(4-
Bromophenoxy)propyl)pyridine[8][9]

This structure contains a propyl linker, making it a critical scaffold for Histamine H3 antagonists
and Serotonin modulators. The flexible chain allows the pyridine (basic head) and the
bromophenyl (lipophilic tail) to interact with distinct binding pockets.

Synthetic Protocol (Propyl Linker Variant)

Method: Mitsunobu Coupling This is the most reliable method to construct the ether linkage
without elimination side-products.

e Precursor A: 3-(Pyridin-2-yl)propan-1-ol (Commercially available or synthesized via Heck
reaction).

e Precursor B: 4-Bromophenol.
o Reagents: Triphenylphosphine (PPhs), Diisopropyl azodicarboxylate (DIAD).
e Solvent: THF (0°C to RT).

Step-by-Step Protocol:

Preparation: Dissolve 3-(pyridin-2-yl)propan-1-ol (10 mmol) and 4-bromophenol (10 mmol) in
anhydrous THF (50 mL) under N2 atmosphere.

e Activation: Add PPhs (12 mmol) and cool the mixture to 0°C.

e Coupling: Dropwise add DIAD (12 mmol) over 20 minutes. Maintain temperature <5°C to
prevent side reactions.

o Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours.

o Workup: Quench with water, extract with EtOAc. Wash organic layer with 1N NaOH (to
remove unreacted phenol) and brine.
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 Purification: Flash chromatography (Hexane/EtOAc gradient).
Alternative Method: Williamson Ether Synthesis
e Reagents: 2-(3-Chloropropyl)pyridine + 4-Bromophenol + Cs2COs in Acetone/DMF.

o Note: This method may suffer from elimination of the alkyl chloride to form 2-allylpyridine.

3-(Pyridin-2-yl)propan-1-ol
+ 4-Bromophenol

°C, THF

PPh3 + DIAD
(Mitsunobu)

ctivation of Alcohol

Oxyphosphonium
Intermediate

SN2 Displacement

2-(3-(4-Bromophenoxy)propyl)pyridine

Click to download full resolution via product page

Figure 2: Mitsunobu coupling strategy for the propyl-linker variant.

Applications in Drug Discovery
Pharmacophore Utility

The 2-(3-phenoxypropyl)pyridine motif is a "privileged structure" in medicinal chemistry, often
serving as a surrogate for histamine or amine-based side chains.
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e GPCR Ligands: The pyridine nitrogen acts as a proton acceptor (mimicking the imidazole of
histamine) at physiological pH, interacting with Aspartate residues in GPCR transmembrane
domains (e.g., Histamine H3, 5-HT receptors).

o Linker Function: The propyl chain provides the optimal distance (~4-5 A) to span the "gorge"
between the orthosteric site and secondary binding pockets.

e Suzuki-Miyaura Handle: The Bromine atom on the phenyl ring is a versatile handle. It allows
for late-stage diversification via Palladium-catalyzed cross-coupling to introduce biaryl
systems, increasing potency and selectivity.

Structural Activity Relationship (SAR) Logic

When optimizing this scaffold:

e Chain Length: Varying propyl (n=3) to ethyl (n=2) or butyl (n=4) drastically alters receptor
affinity. Propyl is often optimal for H3 antagonists.

o Pyridine Position: 2-pyridyl is more basic and lipophilic than 3- or 4-pyridyl isomers,
influencing blood-brain barrier (BBB) permeability.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

Signal Word: Warning

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.
Handling Protocols:

o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Pyridine derivatives can
oxidize or absorb moisture over time.
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» Spill Response: Absorb with sand or vermiculite. Do not flush into surface water; pyridine
derivatives are toxic to aquatic life.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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